molecular formula C13H14N2O4 B2779887 N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)furan-2-carboxamide CAS No. 1797902-96-5

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)furan-2-carboxamide

Cat. No.: B2779887
CAS No.: 1797902-96-5
M. Wt: 262.265
InChI Key: ASFFITHQJZBKIU-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C13H14N2O4 and its molecular weight is 262.265. The purity is usually 95%.
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Scientific Research Applications

Targeting Gsα Proteins

One of the primary applications of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)furan-2-carboxamide is its role as an antagonist to constitutively active Gsα proteins. Research indicates that the compound effectively reduces elevated levels of cyclic adenosine monophosphate (cAMP) in cells expressing mutant Gsα alleles, such as Gs-R201H. This mutation is associated with disorders like McCune-Albright Syndrome and certain endocrine tumors, making the compound a promising candidate for targeted therapies in these conditions.

Case Study 1: Therapeutic Potential in Endocrine Disorders

In recent studies, this compound has been evaluated for its effectiveness in reducing cAMP levels in cell lines derived from patients with McCune-Albright Syndrome. The results indicated a significant decrease in abnormal signaling pathways, suggesting its potential as a therapeutic agent for this disorder.

Case Study 2: Selective Inhibition of Aberrant Signaling

Another study focused on the compound's ability to inhibit aberrant signaling pathways associated with various endocrine tumors. The findings demonstrated that treatment with this compound led to reduced proliferation rates in tumor cell lines expressing mutant Gsα proteins, further supporting its role as a targeted therapeutic agent.

Biological Activity

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of inhibiting specific protein functions related to various diseases. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from current research.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O4C_{13}H_{14}N_{2}O_{4}, with a molecular weight of approximately 262.26 g/mol. The compound features a furan ring and a pyridine derivative, which contribute to its unique reactivity and biological interactions .

Recent studies indicate that this compound acts primarily as an antagonist to constitutively active Gsα proteins. This is particularly relevant for mutant forms such as Gs-R201H, which are associated with conditions like McCune-Albright Syndrome and certain endocrine tumors. The compound has been shown to effectively reduce elevated cyclic adenosine monophosphate (cAMP) levels in cells expressing these mutant alleles, highlighting its potential as a targeted therapeutic agent.

Table 1: Summary of Biological Activity

Biological Activity Target Effect Reference
Gsα Protein AntagonismMutant Gsα (e.g., Gs-R201H)Reduces cAMP levels
Selective BindingMutant Gsα ProteinsInhibits aberrant signaling
Potential Therapeutic UseEndocrine DisordersTargeted treatment options

In Vitro Studies

In vitro experiments have demonstrated that this compound can selectively bind to mutant forms of Gsα proteins, which suggests a mechanism that allows for the inhibition of aberrant signaling pathways without significantly affecting normal physiological processes. This specificity is crucial for minimizing side effects in therapeutic applications.

Case Studies

A notable case study involved the application of this compound in cellular models expressing the Gs-R201H mutation. The results indicated a significant decrease in cAMP levels, affirming the compound's role as a selective antagonist. These findings pave the way for further exploration into its use as a treatment for diseases linked to Gsα mutations.

Future Directions

The ongoing research aims to elucidate the precise molecular mechanisms underlying the interactions between this compound and its biological targets. Understanding these interactions will be critical for developing effective therapeutic strategies targeting specific mutations associated with endocrine disorders and other related conditions.

Properties

IUPAC Name

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-10(9-15-6-2-1-5-12(15)17)8-14-13(18)11-4-3-7-19-11/h1-7,10,16H,8-9H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFFITHQJZBKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC(CNC(=O)C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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